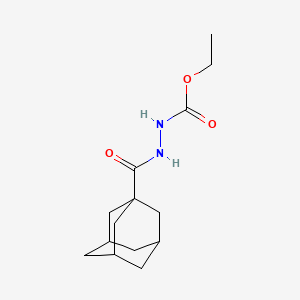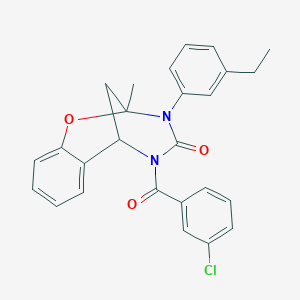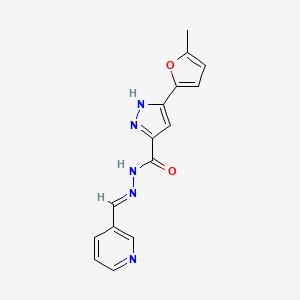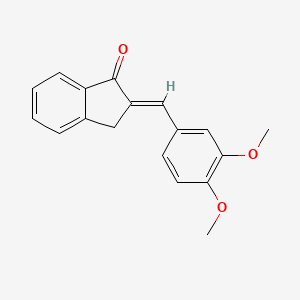
Ethyl 2-(1-adamantylcarbonyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE is a chemical compound derived from adamantane, a highly symmetrical polycyclic cage molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE typically involves the following steps:
Esterification: Adamantane-1-carboxylic acid is esterified with methanol to yield methyl adamantane-1-carboxylate.
Hydrazine Reaction: The methyl ester is then reacted with hydrazine hydrate to produce adamantane-1-carbohydrazide.
Ethoxycarbonylation: Finally, the adamantane-1-carbohydrazide is treated with ethyl chloroformate to obtain N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE
Industrial Production Methods
While specific industrial production methods for N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Substituted Hydrazides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but they often involve disruption of metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carbohydrazide: A precursor in the synthesis of N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE.
N’-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide: A derivative with potential antibacterial properties.
N’-[(5-Nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide: Another derivative with unique structural and functional properties.
Uniqueness
N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE stands out due to its ethoxycarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
ethyl N-(adamantane-1-carbonylamino)carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-2-19-13(18)16-15-12(17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
FIERUKGLFRLPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
solubility |
21 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444169.png)
![3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444177.png)

![3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide](/img/structure/B11444185.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide](/img/structure/B11444191.png)

![N-(2-chlorobenzyl)-5-[1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B11444198.png)
![2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444203.png)
![N'-{(2Z)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11444209.png)

![methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11444213.png)
![5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11444217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B11444220.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11444230.png)
